2-methyl-N-(1,3-thiazol-2-yl)butanamide
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Overview
Description
2-methyl-N-(1,3-thiazol-2-yl)butanamide is a chemical compound with the molecular formula C8H12N2OS. It is a member of the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(1,3-thiazol-2-yl)butanamide typically involves the reaction of 2-aminothiazole with 2-methylbutanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(1,3-thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the amide group.
Substitution: Various substituted thiazole derivatives depending on the substituent used.
Scientific Research Applications
2-methyl-N-(1,3-thiazol-2-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory and analgesic properties.
Industry: Utilized in the production of dyes, biocides, and fungicides
Mechanism of Action
The mechanism of action of 2-methyl-N-(1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-(1,3-thiazol-2-yl)propanamide: Similar structure but with a propanamide group instead of butanamide.
2,4-disubstituted thiazoles: These compounds have substitutions at the 2 and 4 positions of the thiazole ring and exhibit various biological activities.
Uniqueness
2-methyl-N-(1,3-thiazol-2-yl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with a butanamide group makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H12N2OS |
---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
2-methyl-N-(1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C8H12N2OS/c1-3-6(2)7(11)10-8-9-4-5-12-8/h4-6H,3H2,1-2H3,(H,9,10,11) |
InChI Key |
KVESYUWYOZVDBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)NC1=NC=CS1 |
Origin of Product |
United States |
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